(R)-RuCl[(p-cymene)(T-BINAP)]Cl
Overview
Description
(R)-RuCl[(p-cymene)(T-BINAP)]Cl is a useful research compound. Its molecular formula is C58H54Cl2P2Ru and its molecular weight is 985.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Hydrogenation
The chiral catalytic complex (R)-[RuCl(binap)(p-cymene)]Cl has been used in asymmetric hydrogenation of methyl acetoacetate to methyl-3-hydroxybutyrate. Quaternary ammonium salts ionic liquids were employed in this transformation, achieving high enantioselectivity and allowing the catalytic complex to be used repeatedly (Floris et al., 2009).
Complex Formation and Bonding
Research on reactions of bis-isopropyl and bis-cyclohexyl alkyl Binap ligands with [RuCl2(η6-p-cymene)]2 has led to the discovery of new dinuclear chloro-bridged Ru compounds. These compounds contain Binap ligands as six-electron donors, and their formation involves complex bonding and cyclometalation processes (Geldbach et al., 2003).
Catalyst Immobilization and Performance
The immobilization of [RuCl((R)-BINAP)(p-cymene)]Cl on various forms of supports has been studied for stereoselective hydrogenation. Different methods of immobilization, such as direct immobilization and surface anchorage with heteropolyacids, affect the performance and stability of the catalyst (Kluson et al., 2016).
Crystal Structure Analysis
The crystal structure of an anionic dinuclear BINAP−Ruthenium(II) complex was determined, revealing insights into the efficient catalysis of asymmetric hydrogenation of functionalized olefins and ketones (Ohta et al., 1996).
Efficient Catalysis
A study demonstrated the highly efficient Ru-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers using the commercially available ligand (R/S)-RuCl[(p-cymene)(BINAP)]Cl (Feng et al., 2022).
Microwave-Assisted Syntheses
The use of microwave heating to promote arene displacement in reactions involving [(p-cymene)Ru(μ-Cl)3RuCl(L–L′)] complexes was explored, leading to new insights into organometallic syntheses (Albrecht et al., 2009).
Antiproliferative Activity
Research on ruthenium(II) arene derivatives of thiosemicarbazones ligands revealed their potential in vitro antiproliferative activities against various cancer cell lines (Su et al., 2015).
Enantioselective Hydrogenation
A study focused on the enantioselective hydrogenation of acetylacetone by Ruthenium catalysis using a new chiral diphosphine ligand, highlighting the effectiveness of certain Ru(II) complexes in achieving high enantioselectivity (Bianchini et al., 2000).
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.[Cl-].Cl[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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